molecular formula C10H13N B018650 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- CAS No. 72152-84-2

1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-

Cat. No.: B018650
CAS No.: 72152-84-2
M. Wt: 147.22 g/mol
InChI Key: MDBKXUUTSLSJDH-UHFFFAOYSA-N
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Description

1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl- (CHDC) is a heterocyclic compound of nitrogen and carbon. It is a colorless liquid with a boiling point of 101°C, a melting point of -18°C, and a flash point of -34°C. CHDC is a highly versatile compound with a wide range of applications in both scientific research and industrial production. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. CHDC is also used in the synthesis of polymers, as a catalyst in organic reactions, and as a precursor for the synthesis of other organic compounds.

Scientific Research Applications

  • Organic Chemistry and Synthesis : It serves as a building block for cyclitol synthesis, an allylation reagent, and a silane transfer reagent (Simonneau & Oestreich, 2016). Its synthesis is also crucial for studying the structure and transformation of cyclohexadiene (Nesterov et al., 1989).

  • Synthesis of Bicyclic Compounds : This compound is useful in synthesizing 1,4-bis-oxygenated bicyclo[2.2.2]-octanes (Venkatasubramanian et al., 1989).

  • Theoretical Studies and Nanostructure Analysis : It is used in theoretical studies on nanostructure, chemical hardness, and stability in solutions (Monajjemi et al., 2010).

  • Cyclohexadiene Preparation Method : It provides a specific method for preparing 1,4-cyclohexadiene from benzene in two stages (silylation and hydrolysis) (Dunogues et al., 1972).

  • Formation of Cyclohexenyl Compounds : Trifluoroacetolysis of this compound yields cyclohex-3-enyltrimethylsilane (Wickham & Kitching, 1983).

  • Crystal Structure Analysis : Its crystal structure reveals a distorted sofa conformation of the cyclohexene ring (Mahajan et al., 2011).

  • Synthesis of Derivatives : It is used in synthesizing α derivatives like 4-(2,6,6-Trimethyl-3-oxo-1-cyclohexenyl)-3-buten-2-one and 4-(2,6,6-trimethyl-1,3-cyclohexadienyl)-3-buten-2-one (Torii et al., 1978).

  • Oligomerization Studies : Anionic oligomerization produces noncyclic unsaturated dimers and trimers, which can be isolated and characterized (Messina et al., 1979).

  • Synthesis of Homosafranic Acid : It provides an efficient route to synthesize homosafranic acid (Schmidt, 1976).

  • Study of Cycloadducts : Synthesized 3-alkyl-azadienecarbonitriles are highly reactive and useful for cycloadducts with moderate yields (Kee & Hall, 2009).

  • Thermal Aromatization Reactions : The mechanism of thermal aromatization reactions using this compound and its derivatives was elucidated (Erdem et al., 2007).

  • Synthesis of Trifluoromethyl-substituted Compounds : Used in the synthesis of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones (Bunescu et al., 2009).

  • Photooxygenation Studies : Investigates the influence of substituents on the stereo- and mode selectivities in photooxygenation reactions (Linker et al., 2006).

  • Coating Applications : Polymers derived from it, such as poly(cyclohexadiene carbonate), show promise in applications like scratch-resistant coatings (Stößer et al., 2017).

  • Thermodynamic Studies : Used in thermodynamic studies, particularly in the NO-catalyzed isomerization reactions (Egger & Jola, 1969).

  • Stereochemical Information Transfer : The stereochemical information of the starting materials can be transferred to the product through complexation and carbonylating ring enlargement (Eilbracht et al., 1990).

  • Polymer Synthesis : It can be used in the synthesis and characterization of block copolymers like poly(1,3-cyclohexadiene-block-styrene) (Hong & Mays, 2001).

Safety and Hazards

While specific safety and hazard information for “1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-” was not found, general safety measures for handling similar chemical compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Properties

IUPAC Name

2,6,6-trimethylcyclohexa-1,3-diene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBKXUUTSLSJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072523
Record name 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72152-84-2
Record name 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72152-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072152842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Reactant of Route 2
1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Reactant of Route 3
1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Reactant of Route 4
1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Reactant of Route 5
1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-
Reactant of Route 6
1,3-Cyclohexadiene-1-carbonitrile, 2,6,6-trimethyl-

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